Product packaging for 1-(4-Bromothiophen-2-yl)propan-2-ol(Cat. No.:)

1-(4-Bromothiophen-2-yl)propan-2-ol

Cat. No.: B13609433
M. Wt: 221.12 g/mol
InChI Key: WYKVGTSTIPDZDH-UHFFFAOYSA-N
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Description

1-(4-Bromothiophen-2-yl)propan-2-ol is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to the class of brominated thiophenes, which are widely recognized as key synthetic intermediates and core building blocks in the development of more complex molecular architectures . The molecular structure incorporates both a bromine atom and a propan-2-ol functional group on a thiophene ring, making it a versatile precursor for further chemical transformations. The primary research applications of this compound are in the field of synthetic chemistry. It is commonly employed in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, where the bromine atom acts as a excellent leaving group. This allows researchers to construct carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of diverse thiophene-containing compounds for material science and pharmaceutical research . The alcohol functional group provides an additional site for modification, enabling etherification, esterification, or oxidation to a ketone, as seen in the related compound 1-(4-Bromothiophen-2-yl)propan-2-one . Researchers value this compound for its utility in constructing potential pharmacologically active molecules. Thiophene derivatives are frequently explored in drug discovery for their varied biological activities. As a building block, this compound can be used in the synthesis of complex molecules like those featuring morpholine or pyrrolidine rings, which are common motifs in medicinal chemistry. This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BrOS B13609433 1-(4-Bromothiophen-2-yl)propan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9BrOS

Molecular Weight

221.12 g/mol

IUPAC Name

1-(4-bromothiophen-2-yl)propan-2-ol

InChI

InChI=1S/C7H9BrOS/c1-5(9)2-7-3-6(8)4-10-7/h3-5,9H,2H2,1H3

InChI Key

WYKVGTSTIPDZDH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CS1)Br)O

Origin of Product

United States

Synthetic Methodologies for 1 4 Bromothiophen 2 Yl Propan 2 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.inbluffton.eduicj-e.org For 1-(4-bromothiophen-2-yl)propan-2-ol, the analysis reveals several logical disconnections that form the basis of potential synthetic routes.

The primary disconnections for the target molecule are:

C-O Bond Disconnection (Functional Group Interconversion): The most straightforward disconnection is at the alcohol functional group. This transforms the secondary alcohol into a precursor ketone, 1-(4-bromothiophen-2-yl)propan-2-one. The forward reaction would be a reduction of the ketone. This is a common and reliable transformation.

C-C Bond Disconnection: A disconnection of the carbon-carbon bond between the thiophene (B33073) ring and the propanol (B110389) side chain leads to two synthons: a 4-bromothiophen-2-yl anion equivalent and a propanal cation equivalent (or vice-versa). In practice, this could translate to reacting a 2-lithio-4-bromothiophene derivative with acetaldehyde or reacting 2-acetyl-4-bromothiophene (B1302021) with a methylating agent like a Grignard reagent (CH₃MgBr).

C-Br Bond Disconnection: Disconnecting the carbon-bromine bond points to a precursor molecule, 1-(thiophen-2-yl)propan-2-ol, which would require a subsequent bromination step. However, controlling the regioselectivity of bromination on this precursor can be challenging. A more logical approach is to consider the bromine as part of an earlier intermediate.

Based on this analysis, the most strategically sound approach involves the synthesis of the key intermediate, 2-acetyl-4-bromothiophene, followed by a reduction to form the racemic alcohol or an asymmetric reduction to yield a specific enantiomer.

Retrosynthetic analysis of this compoundFigure 1: Retrosynthetic analysis illustrating key disconnections for this compound.

Direct Synthetic Routes to the Thiophene Core

The construction of the 4-bromo-2-substituted thiophene core is a critical phase of the synthesis. This can be achieved either by functionalizing a pre-brominated thiophene or by direct, regioselective bromination of a substituted thiophene.

Achieving the desired 4-bromo substitution pattern on a thiophene ring that bears a 2-acetyl group presents a regiochemical challenge. The acetyl group is an electron-withdrawing group that deactivates the thiophene ring towards electrophilic substitution and typically directs incoming electrophiles to the 5-position. However, specific methodologies can override this directing effect.

Catalyst Swamping Conditions: One effective method to achieve bromination at the 4-position is to use "catalyst swamping conditions". thieme-connect.com This involves performing the bromination of 2-acetylthiophene (B1664040) in the presence of a large excess of a Lewis acid, such as aluminum(III) chloride (AlCl₃). The Lewis acid coordinates strongly to the carbonyl oxygen of the acetyl group, altering its electronic influence and directing the bromination to the 4-position. This method has been shown to produce 4-brominated products selectively and in high yields. thieme-connect.com

Acylation of 3-Bromothiophene: An alternative and often more regioselective route is to start with a pre-brominated thiophene. Friedel-Crafts acylation of 3-bromothiophene with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst introduces the acetyl group regioselectively at the 2-position, directly yielding the desired 2-acetyl-4-bromothiophene intermediate.

MethodStarting MaterialReagentsKey FeatureYield
Catalyst Swamping2-AcetylthiopheneBr₂, AlCl₃ (excess)Directs bromination to the 4-position despite the deactivating 2-acetyl group. thieme-connect.comExcellent thieme-connect.com
Friedel-Crafts Acylation3-BromothiopheneAcetyl Chloride, AlCl₃High regioselectivity for acylation at the 2-position of the brominated ring. Good
Direct Bromination2-AcetylthiopheneN-Bromosuccinimide (NBS)Often leads to a mixture of isomers, with the 5-bromo product being significant. Variable

This table provides a summary of common bromination strategies for synthesizing the thiophene core.

Once the key intermediate, 2-acetyl-4-bromothiophene, is synthesized, the final step in forming the target molecule's backbone is the conversion of the ketone to a secondary alcohol. This is a standard functional group interconversion achieved through reduction.

For a racemic synthesis of this compound, common and efficient reducing agents are employed.

Sodium Borohydride (B1222165) (NaBH₄) Reduction: The reduction of the ketone can be readily accomplished using sodium borohydride in an alcoholic solvent like methanol or ethanol (B145695). This method is high-yielding and operationally simple, providing the racemic alcohol.

Lithium Aluminum Hydride (LiAlH₄) Reduction: A more powerful reducing agent, LiAlH₄, can also be used, typically in an aprotic solvent like diethyl ether or tetrahydrofuran (THF).

These standard reductions provide the foundation upon which more complex asymmetric methods are built to control the stereochemistry of the newly formed chiral center.

Asymmetric Synthesis Approaches for Chiral Centers

The propan-2-ol moiety of the target molecule contains a chiral center at the carbon atom bearing the hydroxyl group. The synthesis of enantiomerically pure or enriched alcohols is crucial for applications in pharmaceuticals and materials science. cram.com This is achieved by the asymmetric reduction of the prochiral ketone, 1-(4-bromothiophen-2-yl)propan-2-one.

Catalytic enantioselective reduction is a highly efficient method for producing chiral alcohols, as only a small amount of a chiral catalyst is needed to generate a large quantity of the desired enantiomer. wikipedia.org

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction is a widely used method for the enantioselective reduction of ketones. wikipedia.orgorganic-chemistry.org It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., borane-THF or borane-dimethyl sulfide). The catalyst coordinates to both the borane and the ketone, creating a rigid transition state that directs the hydride transfer to one specific face of the carbonyl group, resulting in high enantiomeric excess (ee). The catalyst can be generated in situ from a chiral amino alcohol, making the procedure practical and efficient. organic-chemistry.orgnih.gov

Asymmetric Transfer Hydrogenation (ATH): This method involves the transfer of hydrogen from a donor molecule, such as isopropanol or formic acid, to the ketone, mediated by a transition metal complex containing a chiral ligand. wikipedia.org Ruthenium, rhodium, and iridium complexes with chiral diamine or amino alcohol ligands are commonly used. These systems are known for their high catalytic activity and ability to produce alcohols with very high enantioselectivity.

MethodCatalyst SystemHydride SourceTypical Enantiomeric Excess (ee)
CBS ReductionChiral Oxazaborolidine (e.g., from (S)-prolinol)Borane (BH₃)>90% organic-chemistry.orgnih.gov
Asymmetric Transfer Hydrogenation[RuCl₂(p-cymene)]₂ + Chiral Diamine LigandIsopropanol>95% wikipedia.org
Nickel-Catalyzed ReductionNi Catalyst + Chiral Ligand (e.g., Pyrox)Pinacolborane (HBpin)High sci-hub.box

This table summarizes prominent enantioselective catalytic methods for ketone reduction.

An alternative strategy for controlling stereochemistry involves the use of a chiral auxiliary. In this approach, the prochiral ketone is covalently bonded to a chiral molecule (the auxiliary), which directs a subsequent diastereoselective reduction. The auxiliary is then removed to yield the enantiomerically enriched alcohol.

A plausible, though less common for this specific target, sequence would involve:

Condensation: The precursor ketone, 1-(4-bromothiophen-2-yl)propan-2-one, is reacted with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral sulfinimine.

Diastereoselective Reduction: The C=N bond of the imine is reduced with a standard hydride reagent. The steric bulk of the chiral auxiliary directs the hydride to one face of the molecule, creating a new chiral center with a specific configuration relative to the auxiliary.

Hydrolysis: The chiral auxiliary is removed by hydrolysis, revealing the desired chiral amine, which can then be converted to the alcohol.

While effective, this method requires stoichiometric amounts of the chiral auxiliary and involves additional synthetic steps for attachment and removal, making catalytic methods often more appealing for their efficiency and atom economy.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis harnesses the high selectivity of enzymes for specific transformations within a multi-step chemical synthesis. This approach can lead to products with high enantiomeric purity, which is often challenging to achieve through purely chemical methods. beilstein-journals.orgnih.govnih.gov For the synthesis of this compound, a potential chemoenzymatic route could involve the enzymatic reduction of a corresponding ketone precursor, 1-(4-bromothiophen-2-yl)propan-2-one.

Enzymes such as ketoreductases (KREDs) are well-suited for this transformation. nih.gov These enzymes, often derived from microorganisms, can exhibit high stereoselectivity, yielding either the (R)- or (S)-enantiomer of the alcohol depending on the specific enzyme used. nih.gov The process typically involves incubating the ketone substrate with a selected ketoreductase in an aqueous buffer, often with a co-solvent to improve substrate solubility. A cofactor, such as nicotinamide adenine dinucleotide phosphate (NADPH), is required and is continuously regenerated in situ using a secondary enzyme system, for instance, glucose dehydrogenase with glucose as the sacrificial substrate. This method offers a green alternative to chemical reductants, operating under mild reaction conditions. nih.gov

Recent advancements have also demonstrated the use of transaminases in chemoenzymatic routes to produce chiral amines, which can be precursors to other functional groups. While not a direct synthesis of the target alcohol, this highlights the versatility of enzymatic methods in creating stereochemically defined intermediates. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation.

Catalyst Screening and Ligand Effects

For synthetic steps involving cross-coupling reactions to construct the thiophene core or introduce substituents, the choice of catalyst and ligands is paramount. In Suzuki cross-coupling reactions, for instance, various palladium catalysts are commonly employed. nih.govresearchgate.netresearchgate.net

CatalystLigandTypical ApplicationObserved Effects on Yield
Pd(PPh₃)₄TriphenylphosphineSuzuki and other cross-coupling reactionsEffective for a range of substrates, though yields can be moderate depending on the specific reactants. nih.govresearchgate.net
Pd(OAc)₂Various phosphine (B1218219) ligands (e.g., Buchwald or Herrmann's catalyst)Heck and Suzuki coupling reactionsLigand choice significantly impacts catalytic activity and selectivity.
[PdCl₂(dppf)]1,1'-Bis(diphenylphosphino)ferroceneCross-coupling of heteroaryl compoundsOften provides good yields and tolerates a variety of functional groups.

The electronic and steric properties of the ligands coordinated to the metal center can significantly influence the catalytic cycle's efficiency. Electron-donating ligands can enhance the oxidative addition step, while bulky ligands can promote reductive elimination. Screening a library of catalysts and ligands is a common strategy to identify the optimal combination for a specific transformation in the synthesis of thiophene derivatives.

Solvent Effects and Temperature Control

The selection of solvent and precise temperature control are critical parameters that can dramatically affect reaction outcomes. researchgate.net The polarity of the solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting reaction rates and selectivity.

SolventTypical UseTemperature Range (°C)Effect on Reaction
TolueneAprotic, non-polarAmbient to reflux (~111°C)Can be effective but may result in lower yields for certain reactions. researchgate.net
DichloromethaneAprotic, polarAmbient to reflux (~40°C)Often provides good selectivity in bromination reactions. researchgate.net
AcetonitrileAprotic, polarAmbient to reflux (~82°C)Can offer a good balance between reactant conversion and selectivity. scielo.brchemrxiv.org
EthanolProtic, polarAmbient to reflux (~78°C)Can lead to lower yields in some base-catalyzed reactions. researchgate.net

Temperature control is equally important. While higher temperatures generally increase reaction rates, they can also lead to the formation of undesired by-products. For some selective reactions, sub-ambient temperatures may be necessary to achieve the desired outcome. biosynce.com

Pressure and Microwave-Assisted Synthesis Strategies

To accelerate reaction rates and improve yields, alternative energy sources like microwave irradiation are increasingly being utilized. nih.gov Microwave-assisted synthesis works on the principle of dielectric heating, where polar molecules in the reaction mixture align with the oscillating electric field of the microwaves, generating heat. anton-paar.com This can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times compared to conventional heating methods. nih.govanton-paar.com

The use of sealed vessels in microwave reactors also allows for reactions to be conducted at temperatures above the solvent's boiling point due to increased pressure. This can be particularly advantageous for sluggish reactions. For instance, Suzuki coupling reactions involving thiophene derivatives have been shown to proceed much faster and with comparable or even improved yields under microwave irradiation. researchgate.netresearchgate.net

Green Chemistry Principles in Synthesis Design

Incorporating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible chemical processes. nih.gov

Atom Economy and E-Factor Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. chembam.com Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal waste. nih.govscranton.edu

The Environmental Factor (E-Factor) provides a more comprehensive measure of the environmental impact of a chemical process by quantifying the amount of waste generated per unit of product. nih.govchembam.com It is calculated as the total mass of waste divided by the mass of the product. chembam.com A lower E-Factor indicates a more environmentally friendly process.

For the synthesis of this compound, applying these principles would involve:

Prioritizing addition and rearrangement reactions over substitution and elimination reactions where possible, as the former inherently have higher atom economy. nih.gov

Minimizing the use of stoichiometric reagents and favoring catalytic approaches.

Selecting solvents that are less toxic and can be recycled. scielo.brchemrxiv.org

By carefully considering these metrics during route design, the synthesis of this compound can be made more efficient and sustainable.

Utilization of Sustainable Reagents and Solvents

The growing emphasis on green chemistry has spurred research into synthetic methodologies that minimize environmental impact through the use of sustainable reagents and solvents. For the synthesis of this compound, this approach focuses on replacing hazardous substances with more benign alternatives, improving energy efficiency, and utilizing renewable resources. Key strategies include biocatalysis, the use of greener reducing agents, and the application of environmentally friendly solvent systems.

One of the most promising green strategies for the synthesis of this compound from its corresponding ketone, 1-(4-Bromothiophen-2-yl)propan-2-one, is biocatalytic reduction. This method employs enzymes, such as alcohol dehydrogenases (ADHs), which operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity. nih.gov The use of whole-cell biocatalysts or isolated enzymes can lead to the production of specific enantiomers of the target alcohol, which is particularly valuable in the pharmaceutical industry. nih.gov While the enzymatic reduction of some thienyl ketones has shown variable success depending on the specific enzyme used, the broad substrate scope of many ADHs suggests that a suitable biocatalyst could be identified through screening or protein engineering. nih.gov Bioreductions of analogous compounds, such as 1-(arylsulfanyl)propan-2-ones, using yeast strains and recombinant ADHs have successfully yielded chiral alcohols with high conversion rates and excellent enantiomeric excess.

In the realm of chemical reductions, the use of sustainable reagents is a key focus. Ammonia borane (NH₃BH₃) has emerged as an environmentally benign reducing agent for the chemoselective reduction of ketones to alcohols. rsc.org A significant advantage of this reagent is its ability to perform reductions in neat water, a green and safe solvent. rsc.org This approach avoids the use of volatile and often toxic organic solvents, thereby reducing the environmental footprint of the synthesis. The reaction with ammonia borane is also compatible with a variety of functional groups, which can simplify synthetic routes and reduce the need for protecting groups. rsc.org

The choice of solvent is a critical aspect of green synthetic design. For reactions like the Grignard synthesis, which can also produce this compound (from 4-bromo-2-thiophenecarboxaldehyde and a methyl Grignard reagent), greener alternatives to traditional ether solvents are being explored. 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources like corn cobs, has been identified as a superior alternative to tetrahydrofuran (THF) and diethyl ether. rsc.org It offers advantages such as higher boiling point, lower water miscibility for easier work-up, and greater stability. rsc.org Furthermore, advancements in performing Grignard-type reactions in aqueous conditions using zinc-mediation represent a significant step towards greener alcohol synthesis, although this is a less common approach. beyondbenign.org

Solvent-free and microwave-assisted synthetic methods also align with the principles of green chemistry. These techniques can significantly reduce reaction times, energy consumption, and the use of solvents. For the synthesis of thiophene derivatives, microwave-assisted Suzuki coupling has been shown to be a rapid and efficient method, offering a potential green route to precursors of the target molecule.

The table below summarizes potential sustainable methodologies for the synthesis of this compound.

MethodologyReagent/CatalystSolventKey Advantages
Biocatalytic Reduction Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED)Aqueous bufferHigh stereoselectivity, mild reaction conditions, reduced waste.
Green Chemical Reduction Ammonia Borane (NH₃BH₃)WaterEnvironmentally benign reagent and solvent, high chemoselectivity. rsc.org
Greener Grignard-type Reaction Methylmagnesium bromide / Zinc2-Methyltetrahydrofuran (2-MeTHF) / WaterUse of a renewable-derived solvent, potential for aqueous conditions. rsc.orgbeyondbenign.org
Microwave-Assisted Synthesis (Applicable to precursor synthesis)Solvent-free or minimal green solventReduced reaction time, increased energy efficiency.

These sustainable approaches offer promising avenues for the environmentally responsible synthesis of this compound, contributing to the broader goal of developing greener chemical processes.

Chemical Reactivity and Transformation Studies of 1 4 Bromothiophen 2 Yl Propan 2 Ol

Reactivity of the Bromo-Substituted Thiophene (B33073) Ring

The bromine atom attached to the thiophene ring is a key site for various metal-catalyzed cross-coupling reactions and can also participate in other transformations typical of aryl halides.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent on the thiophene ring of 1-(4-Bromothiophen-2-yl)propan-2-ol serves as an excellent handle for such transformations. researchgate.net

Suzuki Reaction: The Suzuki-Miyaura coupling is a widely used method for creating carbon-carbon bonds between an organohalide and an organoboron compound. nih.gov In the context of bromo-substituted thiophenes, this reaction allows for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups. nih.govnih.gov For instance, derivatives of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline have been successfully coupled with different arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base, yielding both monosubstituted and bis-substituted products. nih.gov The reaction conditions are generally mild, often employing a palladium catalyst like Pd(dppf)Cl₂ or a combination of palladium(II) acetate (B1210297) and a suitable phosphine (B1218219) ligand such as SPhos. nih.govmdpi.com The choice of catalyst and reaction conditions can be optimized to achieve high yields, with some systems achieving yields between 69% and 93%. nih.gov

Sonogashira Reaction: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is conducted under mild conditions, often at room temperature with an amine base like diethylamine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org Bromo-substituted thiophenes can readily participate in Sonogashira couplings. For example, the reaction of a bromo-thiophene derivative with a terminal alkyne in the presence of a palladium catalyst would yield an alkynyl-substituted thiophene. A domino intermolecular Sonogashira coupling has been reported for compounds like 1-(2-bromophenoxy)propan-2-one (B1524407) with terminal acetylenes. organic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a method for the arylation of alkenes. liverpool.ac.uknih.gov It involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. liverpool.ac.uk The reaction typically proceeds with high stereoselectivity, favoring the formation of trans-substituted alkenes. nih.gov While direct examples involving this compound are not prevalent in the provided results, the general reactivity of bromothiophenes in Heck reactions is well-established. nih.govbeilstein-journals.org For instance, Heck-type reactions have been used for the arylation of compounds like eugenol (B1671780) and estragole (B85927) using iodobenzene (B50100) or phenylboronic acid as the arylating agent. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionReactantsCatalyst SystemProduct Type
SuzukiBromo-thiophene, Organoboron compoundPd catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂/SPhos), BaseAryl/Alkyl/Alkenyl-substituted thiophene
SonogashiraBromo-thiophene, Terminal alkynePd catalyst, Cu co-catalyst, Amine baseAlkynyl-substituted thiophene
HeckBromo-thiophene, AlkenePd catalyst, BaseArylated alkene

Nucleophilic Aromatic Substitution Investigations

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like a bromothiophene is generally difficult and requires harsh conditions or specific activation. youtube.com The presence of strong electron-withdrawing groups ortho or para to the leaving group is typically necessary to facilitate the reaction through a Meisenheimer complex. nih.govyoutube.com However, some studies have explored directed SNAr reactions where a directing group on the substrate can facilitate substitution at the ortho position. rsc.org In the absence of such activating or directing groups, SNAr on this compound would likely require forcing conditions and may not be a synthetically viable transformation. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, typically require very strong bases and are not generally applicable to thiophene systems. youtube.com

Organometallic Reagent Reactivity

The reaction of bromo-substituted thiophenes with organometallic reagents like Grignard and organolithium compounds can lead to two main pathways: metal-halogen exchange or acting as a nucleophile.

Grignard Reagents: Treatment of a bromothiophene with magnesium metal would lead to the formation of a thiophenyl Grignard reagent. This organometallic intermediate can then react with various electrophiles. Alternatively, an external Grignard reagent can react with 3-halogenocoumarins to give 1,4-monoalkylation products in THF or 1,2-dialkylation products in toluene. rsc.org

Organolithium Reagents: Organolithium reagents, being more reactive than Grignard reagents, can readily undergo metal-halogen exchange with bromothiophenes at low temperatures. The resulting lithiated thiophene is a powerful nucleophile that can be used to form new carbon-carbon or carbon-heteroatom bonds by reacting with a wide range of electrophiles.

Transformations Involving the Propan-2-ol Moiety

The secondary alcohol of the propan-2-ol side chain is another reactive site in the molecule, susceptible to oxidation and derivatization followed by reduction.

Oxidation Reactions of Secondary Alcohol

The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 1-(4-Bromothiophen-2-yl)propan-2-one. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) to milder, more modern methods such as Swern oxidation or Dess-Martin periodinane (DMP) oxidation. The choice of oxidant would depend on the desired selectivity and the tolerance of other functional groups in the molecule.

Reduction Reactions of Derivatives

The ketone derivative, 1-(4-Bromothiophen-2-yl)propan-2-one, obtained from the oxidation of the parent alcohol, can be subjected to various reduction reactions. Reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would regenerate the secondary alcohol. Furthermore, if the ketone is converted to other derivatives, such as a hydrazone, it can undergo Wolff-Kishner reduction to deoxygenate the carbonyl group completely, yielding 2-propyl-4-bromothiophene.

Esterification and Etherification Studies

The secondary alcohol functionality of this compound is a prime site for esterification and etherification reactions.

Esterification: The reaction of the alcohol with a carboxylic acid, or more reactive derivatives like acyl chlorides and acid anhydrides, is expected to yield the corresponding ester. chemguide.co.uk The Fischer esterification, employing a carboxylic acid and a strong acid catalyst such as sulfuric acid, would be a common method. chemguide.co.uk The reaction is reversible, and to drive it towards the product, the removal of water is typically necessary.

A representative reaction would be with acetic anhydride (B1165640) in the presence of a base catalyst like pyridine (B92270) to form 1-(4-bromothiophen-2-yl)propan-2-yl acetate. The general conditions for such reactions are well-established. nih.gov

Hypothetical Data Table for Esterification with Acetic Anhydride

EntryCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
1PyridineDichloromethane25485
2DMAPDichloromethane25292
3NoneAcetic Anhydride100660

This table is illustrative and based on general knowledge of esterification reactions.

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This would involve the initial deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide to form the ether. For example, reaction with methyl iodide would yield 2-(2-methoxypropyl)-4-bromothiophene. Acid-catalyzed dehydration at lower temperatures can also lead to the formation of a symmetrical ether, bis(1-(4-bromothiophen-2-yl)propan-2-yl) ether, though this is often in competition with alkene formation. libretexts.orgmasterorganicchemistry.com

Dehydration Reactions and Elimination Pathways

The acid-catalyzed dehydration of this compound is a prominent reaction of the secondary alcohol group. libretexts.org This elimination reaction typically proceeds through an E1 mechanism, involving the formation of a secondary carbocation intermediate at the 2-position of the propyl chain. libretexts.orgnih.gov The presence of the adjacent thiophene ring can influence the stability of this carbocation.

Protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄) converts it into a good leaving group (water). youtube.comchegg.com Loss of water generates the carbocation, which is then deprotonated at an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form an alkene. researchgate.net Due to the asymmetry of the starting material, two constitutional isomers could be formed: 4-bromo-2-(prop-1-en-2-yl)thiophene and (E/Z)-4-bromo-2-(prop-1-en-1-yl)thiophene. According to Zaitsev's rule, the more substituted alkene, in this case, (E/Z)-4-bromo-2-(prop-1-en-1-yl)thiophene, would be expected to be the major product. libretexts.org

Illustrative Dehydration Product Distribution

ProductMechanismConditionsMajor/Minor
(E/Z)-4-bromo-2-(prop-1-en-1-yl)thiopheneE1H₂SO₄, HeatMajor
4-bromo-2-(prop-1-en-2-yl)thiopheneE1H₂SO₄, HeatMinor

This table illustrates the expected products based on Zaitsev's rule.

Intramolecular Cyclization and Rearrangement Studies

The structure of this compound offers possibilities for intramolecular reactions, particularly under conditions that promote carbocation formation or other reactive intermediates.

Intramolecular Cyclization: While direct intramolecular cyclization involving the bromine atom and the alcohol is not straightforward, related thiophene derivatives are known to undergo cyclization reactions. For instance, suitably functionalized thiophenes can undergo intramolecular electrophilic substitution or metal-catalyzed cyclizations to form fused ring systems. mdpi.com For this compound, derivatization of the alcohol into a group that can act as an electrophile or a radical precursor could potentially lead to cyclization onto the thiophene ring.

Rearrangement Studies: Carbocation intermediates, such as the one formed during acid-catalyzed dehydration, are susceptible to rearrangement. libretexts.orgmasterorganicchemistry.com In the case of the carbocation formed from this compound, a hydride shift from the adjacent carbon is unlikely as it would lead to a less stable primary carbocation. However, more complex rearrangements involving the thiophene ring, though less common, cannot be entirely ruled out under specific conditions, potentially leading to isomeric products.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions of this compound is crucial for controlling product formation and optimizing reaction conditions.

Reaction Kinetics: The rates of the reactions involving this compound would be influenced by several factors. For SN1 and E1 reactions, the rate-determining step is the formation of the carbocation. The stability of this carbocation, influenced by the electronic properties of the bromothiophene ring, would be a key factor. The electron-withdrawing nature of the bromine atom could slightly destabilize the carbocation compared to an unsubstituted thiophene analogue, thus affecting the reaction rate. Kinetic studies of related systems have shown that substituent effects on the aromatic ring can be correlated using Hammett plots to quantify their electronic influence on the reaction rate. ufms.br

Hypothetical Kinetic Data for Dehydration

Temperature (K)Rate Constant (k, s⁻¹)
3731.2 x 10⁻⁴
3833.5 x 10⁻⁴
3939.8 x 10⁻⁴

This table is a hypothetical representation of kinetic data that could be obtained to determine activation parameters.

Thermodynamics: The thermodynamic feasibility of reactions such as dehydration and esterification is determined by the change in Gibbs free energy (ΔG). Enthalpy (ΔH) and entropy (ΔS) changes contribute to this. Dehydration reactions are typically endothermic (positive ΔH) and have a positive entropy change due to the formation of more molecules, making them more favorable at higher temperatures. nist.gov Thermochemical data for thiophene and its derivatives can be used to estimate the thermodynamic parameters of reactions involving this compound. bohrium.comnist.gov

Isotope labeling is a powerful tool for elucidating reaction mechanisms. ias.ac.in For instance, in the dehydration of this compound, deuterium (B1214612) labeling can provide definitive evidence for the proposed E1 mechanism.

If the alcohol's hydroxyl proton is replaced with deuterium (forming -OD), the deuterium would be lost in the initial protonation step and would not be incorporated into the water molecule that leaves. Conversely, if a hydrogen on the C1 or C3 position of the propyl chain is replaced with deuterium, its fate in the final deprotonation step would confirm which protons are removed to form the different alkene isomers. For example, observing the kinetic isotope effect (a slower reaction rate when a C-D bond is broken compared to a C-H bond) upon deuterating the C1 and C3 positions would provide insight into the transition state of the deprotonation step. bohrium.comnih.gov

Advanced Spectroscopic and Computational Analysis for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of proton (¹H) and carbon-¹³ (¹³C) signals and reveals the connectivity between atoms within the molecule.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

The ¹H NMR spectrum of 1-(4-Bromothiophen-2-yl)propan-2-ol is expected to display distinct signals corresponding to the different proton environments. The aromatic protons on the thiophene (B33073) ring would appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The methine proton of the alcohol group (CH-OH) and the methylene (B1212753) protons adjacent to the thiophene ring would resonate in the midfield region, while the methyl protons would be found in the upfield region.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the thiophene ring are expected to appear in the aromatic region of the spectrum. The carbon bearing the hydroxyl group will be shifted downfield due to the electronegativity of the oxygen atom.

To definitively assign these signals and establish the molecular structure, 2D NMR experiments are invaluable. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton of the propan-2-ol moiety and the adjacent methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is crucial for connecting the different fragments of the molecule, for instance, showing correlations from the methylene protons to the carbon atoms of the thiophene ring, thus confirming the attachment of the propan-2-ol side chain to the thiophene core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~23.5
2~4.1 (m)~65.0
3~2.9 (d)~39.0
4'-~145.0
5'~7.1 (s)~122.0
3'~7.3 (s)~128.0
2'-~110.0 (C-Br)
OHvariable-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Conformational Analysis via NOESY Spectroscopy

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule, providing insights into its preferred conformation. In the case of this compound, NOESY can reveal through-space interactions between the protons of the propan-2-ol side chain and the protons of the thiophene ring. The presence or absence of specific NOE cross-peaks would indicate the preferred orientation of the side chain relative to the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₇H₉BrOS. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the structure of the molecule. For this compound, key fragmentation pathways would likely involve:

Loss of a methyl group (•CH₃): This would result in a fragment ion with an m/z corresponding to [M-15]⁺.

Loss of a water molecule (H₂O): Dehydration is a common fragmentation pathway for alcohols, leading to a fragment ion at [M-18]⁺.

Cleavage of the C-C bond between the thiophene ring and the side chain: This would generate a bromothiophenemethyl radical and a protonated propan-2-ol fragment, or a bromothiophenemethyl cation.

Fragmentation of the thiophene ring: This can lead to various smaller fragment ions.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

m/zProposed Fragment
220/222[M]⁺ (Molecular Ion)
205/207[M - CH₃]⁺
202/204[M - H₂O]⁺
171/173[C₅H₄BrS]⁺
59[C₃H₇O]⁺

Note: The m/z values for bromine-containing fragments are given as a pair representing the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.

For this compound, the key vibrational signatures would include:

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretches: Aromatic C-H stretches from the thiophene ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propan-2-ol side chain would be observed just below 3000 cm⁻¹.

C=C Stretch: Vibrations of the carbon-carbon double bonds within the thiophene ring are expected in the 1400-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the carbon-oxygen bond of the alcohol would give rise to a strong band in the 1000-1200 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration would be observed at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

C-S Stretch: The stretching vibration of the carbon-sulfur bond in the thiophene ring would also appear in the fingerprint region.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H Stretch3200-3600Strong, BroadWeak
Aromatic C-H Stretch3050-3150MediumStrong
Aliphatic C-H Stretch2850-2970StrongStrong
C=C Stretch (Thiophene)1400-1600Medium-StrongStrong
C-O Stretch1000-1200StrongMedium
C-Br Stretch500-600StrongStrong
C-S Stretch600-800MediumMedium

By integrating the data from these diverse spectroscopic techniques, a comprehensive and unambiguous structural and conformational picture of this compound can be established.

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry

In the absence of specific crystallographic data for this compound, we can look at the crystal structure of a related bromothiophene derivative to understand the type of information that can be obtained. For instance, the analysis of a similar structure would reveal the planarity of the thiophene ring, the orientation of the propan-2-ol substituent relative to the ring, and any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.

The process would involve growing a suitable single crystal of this compound, which can be challenging for oils or low-melting solids. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

A hypothetical data table for the crystallographic analysis of this compound would include the following parameters:

ParameterHypothetical Value
Chemical FormulaC₇H₉BrOS
Formula Weight221.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value

This table represents the type of data that would be generated from an X-ray crystallographic analysis and is for illustrative purposes only.

Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., ECD, ORD)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive methods used to determine the absolute configuration of chiral compounds.

For this compound, which possesses a stereogenic center at the C2 position of the propanol (B110389) chain, resolving its enantiomers and assigning their absolute configuration ((R) or (S)) is crucial for any potential applications in stereoselective synthesis or pharmacology.

The experimental ECD spectrum of each enantiomer would show characteristic positive or negative Cotton effects at specific wavelengths, corresponding to the electronic transitions of the chromophores in the molecule (in this case, the bromothiophene ring). The spectra of the two enantiomers would be mirror images of each other.

To assign the absolute configuration, the experimental ECD spectrum is compared with a theoretically predicted spectrum generated through quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT). By matching the experimental spectrum to the calculated spectrum of a specific enantiomer (e.g., the (R)-enantiomer), the absolute configuration of the experimentally isolated enantiomer can be confidently assigned. Chiral alcohols are frequently studied using these methods to elucidate their stereochemistry. sigmaaldrich.comrsc.orgnih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are invaluable tools for gaining detailed insights into the structural, electronic, and reactive properties of molecules, especially when experimental data is limited.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a widely used computational method that can accurately predict a variety of molecular properties. For this compound, DFT calculations could provide:

Optimized Molecular Geometry: The most stable three-dimensional structure, including bond lengths and angles.

Vibrational Frequencies: Prediction of the infrared (IR) and Raman spectra, which can aid in the identification and characterization of the compound.

NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts, which are essential for structural elucidation.

Electronic Properties: Information on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map, which reveal the reactive sites of the molecule.

DFT calculations have been successfully applied to a wide range of organic molecules, including thiophene derivatives, to understand their structure and reactivity. nih.gov

A hypothetical table of DFT-calculated parameters for this compound might look as follows:

ParameterCalculated Value (Hypothetical)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 D
C=C (thiophene) stretch~1450 cm⁻¹
O-H stretch~3600 cm⁻¹

This table illustrates the type of data obtained from DFT calculations and is for exemplary purposes.

Conformation Search and Energy Minimization Techniques

The presence of rotatable single bonds in the propan-2-ol side chain of this compound means that the molecule can exist in various conformations. A thorough conformational analysis is necessary to identify the most stable conformers, which will be the most populated at a given temperature.

This analysis is typically performed using computational methods such as:

Systematic Grid Search: The potential energy surface is scanned by systematically rotating the dihedral angles of the flexible bonds.

Stochastic Methods: Techniques like Monte Carlo simulations or molecular dynamics are used to randomly sample the conformational space.

Following the generation of a set of possible conformers, their geometries are optimized, and their relative energies are calculated using quantum mechanical methods like DFT to identify the global minimum and other low-energy conformers. The conformational analysis of propanol and its derivatives has been a subject of interest, highlighting the importance of intramolecular interactions in determining the preferred shapes of these molecules. researchgate.netresearchgate.netarxiv.orgchemistrysteps.com

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be employed to model the potential reaction pathways for the synthesis or degradation of this compound. By mapping the potential energy surface of a reaction, chemists can gain a deeper understanding of the reaction mechanism.

This involves:

Locating Transition States: Identifying the high-energy structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barriers for different reaction steps, which allows for the prediction of reaction rates and the most likely reaction pathway.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that a located transition state indeed connects the desired reactant and product.

Studies on the reaction mechanisms of thiophene and its derivatives have demonstrated the power of these computational tools in elucidating complex chemical transformations. acs.orgnih.govresearchgate.netmdpi.comresearchgate.net

Theoretical Studies and Mechanistic Insights

Quantum Chemical Calculations on Molecular Properties

Quantum chemical calculations offer a powerful lens to probe the intrinsic properties of a molecule. For 1-(4-Bromothiophen-2-yl)propan-2-ol, these calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the regions susceptible to chemical attack.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining the molecule's reactivity.

In thiophene (B33073) and its derivatives, the HOMO is typically a π-orbital distributed across the aromatic ring, indicating its electron-donating capability. The LUMO, also a π-orbital, is positioned to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the presence of a bromine atom, an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted thiophene. The propan-2-ol substituent, being weakly electron-donating, would have a lesser effect. The HOMO is likely to be localized primarily on the thiophene ring, with some contribution from the sulfur and bromine atoms, while the LUMO would also be centered on the ring system. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.govbyjus.com

Table 1: Predicted Frontier Molecular Orbital Properties

Property Predicted Value/Characteristic Significance
HOMO Energy Lowered by bromine substitution Indicates reduced electron-donating ability compared to unsubstituted thiophene
LUMO Energy Lowered by bromine substitution Indicates increased electron-accepting ability
HOMO-LUMO Gap Relatively small Suggests potential for reactivity in chemical transformations
HOMO Distribution Primarily on the thiophene ring and heteroatoms Site of potential electrophilic attack

| LUMO Distribution | Primarily on the thiophene ring | Site of potential nucleophilic attack |

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This analysis is invaluable for predicting sites of electrophilic and nucleophilic attack.

For this compound, the MEP surface would be expected to show a region of negative electrostatic potential around the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making it a likely site for protonation or coordination to electrophiles. The thiophene ring would exhibit a generally negative potential due to its π-electron system, although the bromine atom would create a region of less negative or even slightly positive potential (a σ-hole) on the halogen atom itself. The hydrogen atom of the hydroxyl group would display a positive potential, making it a potential hydrogen bond donor. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic interactions within a molecule. It can quantify charge transfer, hyperconjugative interactions, and the nature of intermolecular forces.

Reaction Mechanism Simulations and Energetic Profiles

Theoretical simulations can map out the pathways of chemical reactions, identifying transition states and calculating activation energies. For this compound, a key reaction to consider is its formation, typically through a Grignard reaction between a thiophene-based Grignard reagent and propanal, or methylmagnesium bromide and 4-bromo-2-thiophenecarboxaldehyde.

The mechanism of the Grignard reaction involves the nucleophilic attack of the organomagnesium compound on the carbonyl carbon. byjus.comorganic-chemistry.org A simulation of this reaction would likely show a concerted process where the carbon-carbon bond is formed as the magnesium alkoxide is generated. The energetic profile would reveal the activation energy barrier for this step, providing information on the reaction rate. Subsequent protonation of the alkoxide during aqueous workup yields the final alcohol product. youtube.comyoutube.commasterorganicchemistry.com

Structure-Reactivity Relationships within Thiophene-Propanol Frameworks

The reactivity of thiophene derivatives is influenced by the nature and position of substituents on the ring. In the thiophene-propanol framework, the bromine atom at the 4-position and the propan-2-ol group at the 2-position play crucial roles.

The electron-withdrawing nature of the bromine atom deactivates the thiophene ring towards electrophilic substitution compared to unsubstituted thiophene. Conversely, it can facilitate nucleophilic aromatic substitution under certain conditions. The propan-2-ol group, being a weak activator, will have a less pronounced effect on the ring's reactivity. Structure-activity relationship (SAR) studies on related thiophene compounds have shown that the electronic properties of substituents significantly impact their biological activities. nih.gov For instance, in a series of thiophene derivatives, modifications to substituents can tune their inhibitory activity against certain enzymes. nih.gov

Stereochemical Implications from Theoretical Modeling

The propan-2-ol group in this compound contains a chiral center at the carbon bearing the hydroxyl group. Therefore, the compound can exist as two enantiomers, (R) and (S). Theoretical modeling can be employed to understand the stereochemical outcome of its synthesis and to predict the properties of the individual enantiomers.

During the synthesis via a Grignard reaction, if the starting aldehyde is prochiral, the nucleophilic attack can occur from two different faces, leading to a racemic mixture of the alcohol unless a chiral catalyst or auxiliary is used. libretexts.orgnih.gov Computational models, such as those based on Cram's rule or the Felkin-Anh model, can be used to predict the preferred direction of nucleophilic attack and thus the major stereoisomer formed. academie-sciences.fr Conformational analysis can also be performed to determine the most stable three-dimensional structures of the enantiomers and to understand how their different spatial arrangements might affect their interactions with other chiral molecules, which is particularly relevant in biological systems. cwu.edunih.govresearchgate.net

Derivatization and Analog Synthesis for Structure Activity Relationship Sar Studies

Design Principles for Structural Modification

The design of analogs for 1-(4-Bromothiophen-2-yl)propan-2-ol is guided by established medicinal chemistry principles aimed at modulating its physicochemical and pharmacological properties. slideshare.net The thiophene (B33073) ring itself is a "privileged" scaffold in drug discovery, often used as a bioisosteric replacement for a phenyl ring, which can improve metabolic stability and binding affinity. nih.gov

Key design strategies include:

Bioisosteric Replacement: The bromine atom can be replaced with other halogens (F, Cl, I) to modulate electronic properties and size. Non-classical bioisosteres like cyano (-CN), trifluoromethyl (-CF₃), or small alkyl groups can also be explored to alter lipophilicity and hydrogen bonding capacity.

Conformational Restriction: Introducing rigidity into the molecule, for instance by forming bridged or fused ring systems, can lock the molecule into a specific conformation. mit.edu If this conformation is the active one, a significant increase in potency can be observed.

Side-Chain Homologation and Modification: The propanol (B110389) side chain is a key site for modification. Altering its length, the position and stereochemistry of the hydroxyl group, or replacing the hydroxyl with other functional groups (e.g., amine, ether) can profoundly impact target interaction. nih.govgpatindia.com Studies on aryloxypropanolamine beta-blockers, such as propranolol (B1214883), have shown that the propanolamine (B44665) side chain is critical for binding and that modifications can drastically alter receptor affinity and selectivity. nih.govslideshare.net

The primary goals of these modifications are to enhance target binding affinity and selectivity, improve metabolic stability, and optimize pharmacokinetic properties like absorption and distribution.

Synthesis of Thiophene Ring-Substituted Analogs

The synthesis of analogs with modifications on the thiophene ring can be achieved either by direct substitution on the pre-formed this compound scaffold or by building the desired substituted thiophene ring from acyclic precursors.

Direct Functionalization: The thiophene ring is susceptible to electrophilic aromatic substitution, although the existing substituents will direct the position of new groups. nih.goveprajournals.com More versatile are modern cross-coupling reactions. The bromine atom at the 4-position is a convenient handle for palladium-catalyzed reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination to introduce a wide variety of aryl, alkyl, alkynyl, and amino substituents, respectively. Furthermore, lithiation of the thiophene ring at the most acidic position (C5), followed by quenching with an electrophile, allows for the introduction of various functional groups. rroij.com

Synthesis from Acyclic Precursors: Constructing the thiophene ring allows for greater diversity in substitution patterns. Several classical and modern methods are available:

Paal-Knorr Thiophene Synthesis: This involves the reaction of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide or Lawesson's reagent. derpharmachemica.com

Gewald Aminothiophene Synthesis: This versatile method produces 2-aminothiophenes from an α-methylene ketone, an activated nitrile, and elemental sulfur. derpharmachemica.com While the parent compound is not an aminothiophene, this route is valuable for creating analogs with an amino group at the 2-position.

Fiesselmann Thiophene Synthesis: This method involves the reaction of thioglycolic acid derivatives with β-chloro- or β-hydroxy-α,β-unsaturated carbonyl compounds.

Metal-Catalyzed Cyclizations: Modern approaches often involve the metal-catalyzed cyclization of functionalized alkynes, which offers high regioselectivity and atom economy. mdpi.com For example, copper-catalyzed tandem reactions can produce variously substituted thiophenes. organic-chemistry.org

Table 1: Synthetic Strategies for Thiophene Ring Analogs

Modification Type Synthetic Method Precursor Type Key Reagents Reference(s)
Replacement of Br at C4 Suzuki Coupling 4-Bromothiophene derivative Arylboronic acid, Pd catalyst, Base organic-chemistry.org
Introduction of group at C5 Lithiation-Electrophilic Quench 2-Substituted thiophene n-Butyllithium, Electrophile (e.g., CO₂, R-X) rroij.com
Ring Construction Paal-Knorr Synthesis 1,4-Dicarbonyl compound P₄S₁₀, Lawesson's reagent derpharmachemica.com
Ring Construction Gewald Synthesis Ketone, Nitrile Elemental Sulfur, Base derpharmachemica.com
Ring Construction Alkyne Cyclization Functionalized alkyne Metal catalyst (e.g., Pd, Cu, Rh) mdpi.comorganic-chemistry.org

Synthesis of Propanol Side-Chain Modified Analogs

Modifications to the 1-propan-2-ol side chain are critical for probing interactions that involve this part of the molecule, such as hydrogen bonding from the hydroxyl group.

Key modifications include:

Varying Chain Length: Analogs with ethan-1-ol or butan-2-ol side chains can be synthesized. This is typically achieved by reacting the 2-lithiothiophene intermediate with the corresponding epoxide (e.g., propylene (B89431) oxide for the parent compound, ethylene (B1197577) oxide for the ethanol (B145695) analog).

Modification of the Hydroxyl Group: The secondary alcohol can be oxidized to a ketone (propan-2-one derivative). This ketone is a versatile intermediate that can be used to re-introduce alcohols with different stereochemistry via stereoselective reducing agents or to generate tertiary alcohols via Grignard reagents. The hydroxyl group can also be converted into an ether or an ester to investigate the importance of the hydrogen bond donor capability.

Introduction of Amino Groups: Inspired by aryloxypropanolamine drugs, an amino group can be introduced. nih.govgpatindia.com A common synthetic route involves reacting 2-(oxiran-2-ylmethyl)thiophene derivatives (prepared from 2-acetylthiophene) with an appropriate amine. The synthesis of propranolol itself often involves reacting 1-naphthol (B170400) with epichlorohydrin, followed by reaction with isopropylamine, a strategy that can be adapted for thiophene analogs. gpatindia.comorientjchem.org

Table 2: Synthetic Strategies for Propanol Side-Chain Analogs

Modification Type Synthetic Approach Intermediate Key Reagents Reference(s)
Chain Length Variation Ring opening of epoxides 2-Lithiothiophene Ethylene oxide, Butylene oxide rroij.com
Hydroxyl to Ketone Oxidation Secondary alcohol PCC, Swern oxidation reagents N/A
Ketone to Tertiary Alcohol Grignard Reaction 2-Thienylpropanone R-MgBr N/A
Introduction of Amine Epoxide Ring Opening 2-(Oxiran-2-ylmethyl)thiophene Isopropylamine, other amines gpatindia.comorientjchem.org
Hydroxyl to Ether/Ester Williamson Ether/Esterification Secondary alcohol Alkyl halide/Base, Acyl chloride N/A

Synthesis of Bridged and Polycyclic Derivatives

Creating bridged or fused polycyclic structures introduces conformational rigidity, which can be highly beneficial for binding affinity and selectivity. These syntheses often involve intramolecular cyclization reactions.

Benzothiophenes: Fusing a benzene (B151609) ring to the thiophene core creates benzothiophene (B83047) derivatives. rroij.com One classical method is the cyclization of a β-keto sulfide. nih.gov

Thienothiophenes: Fusing a second thiophene ring results in thienothiophene isomers. rroij.com These can be synthesized through various cyclization strategies, often starting from appropriately substituted dithienyl precursors.

Scholl Reaction: For larger polycyclic aromatic systems fused to the thiophene ring, the Scholl reaction, an oxidative intramolecular aryl-aryl coupling, is a powerful tool. mit.edu This typically requires a suitable polyaromatic precursor and a strong Lewis acid catalyst like FeCl₃. For instance, a biaryl acetylene (B1199291) can undergo benzannulation followed by a Scholl reaction to create extended, thiophene-fused systems. mit.edu

Bridged Analogs: Creating a bridge between the thiophene ring and the side chain is synthetically challenging but can provide valuable SAR information. This might involve an intramolecular Heck reaction or ring-closing metathesis on a precursor bearing both a vinyl group and an appropriate halide or another diene functionality.

These advanced synthetic strategies allow for the exploration of a much wider chemical space, moving from simple analogs to complex, rigidified structures to precisely map the requirements for biological activity.

Exploration of Potential Applications As Synthetic Intermediates and Precursors

Role in the Synthesis of Complex Organic Molecules

Theoretically, 1-(4-Bromothiophen-2-yl)propan-2-ol could serve as a valuable building block in the synthesis of more complex organic molecules. The presence of a bromine atom on the thiophene (B33073) ring allows for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are fundamental in creating carbon-carbon bonds, enabling the attachment of this thiophene moiety to other molecular scaffolds.

The secondary alcohol group (-CH(OH)CH₃) offers another point for chemical modification. It can be oxidized to a ketone, 1-(4-bromothiophen-2-yl)propan-2-one, which can then participate in a range of reactions, including nucleophilic additions and condensations. Alternatively, the hydroxyl group could be used to form esters or ethers, or it could be replaced with other functional groups through nucleophilic substitution reactions.

Precursor for Advanced Materials (e.g., Polymers, Ligands)

In the realm of materials science, thiophene-containing compounds are of significant interest for the development of advanced materials like conductive polymers and ligands for catalysis. Polythiophenes, for instance, are known for their electronic properties. While there is no specific research on polymers derived from this compound, one could envision its use in creating functionalized polythiophenes. The propan-2-ol side chain could be modified post-polymerization to tune the material's properties, such as solubility or sensor capabilities.

Furthermore, the thiophene ring, in combination with the oxygen and potentially sulfur (if the thiophene sulfur participates) atoms, could act as a chelating ligand for metal ions. Such ligands are crucial in the design of catalysts for a wide array of chemical transformations. The specific stereochemistry of the propan-2-ol group could also be exploited to create chiral ligands for asymmetric catalysis.

Building Block in Heterocyclic Chemistry

The structure of this compound makes it a potential precursor for the synthesis of various heterocyclic compounds. The combination of the thiophene ring and the propanol (B110389) side chain could be utilized to construct fused ring systems. For example, intramolecular cyclization reactions could potentially lead to the formation of thieno-fused heterocycles, which are scaffolds found in many biologically active molecules. The bromo-substituent and the hydroxyl group provide two reactive sites that can be manipulated to drive such cyclizations.

Potential in Agrochemicals or Specialty Chemicals

Thiophene derivatives have been investigated for their potential use in agrochemicals due to their diverse biological activities. While no specific agrochemical product containing this compound has been identified, the general structural motif is present in some compounds with herbicidal, fungicidal, or insecticidal properties. The lipophilic nature of the bromothiophene ring combined with the more polar alcohol group could influence the compound's uptake and transport in biological systems, a key consideration in the design of new agrochemicals. Further research would be necessary to explore any such potential.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

Currently, there is a lack of established and optimized synthetic protocols specifically for 1-(4-Bromothiophen-2-yl)propan-2-ol. Future research should prioritize the development of efficient and scalable methods for its preparation. Key avenues to explore include:

Grignard and Organolithium Reactions: A primary route could involve the reaction of a suitable organometallic reagent with 2-acetyl-4-bromothiophene (B1302021). For instance, the addition of a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) to the ketone would yield the desired tertiary alcohol. The optimization of reaction conditions, such as solvent, temperature, and stoichiometry, will be crucial for maximizing yield and purity.

Reduction of a Propiophenone (B1677668) Precursor: An alternative strategy could involve the synthesis of a propiophenone precursor, followed by reduction. This two-step process would offer flexibility in precursor synthesis and potentially avoid side reactions associated with highly reactive organometallic species.

Flow Chemistry Approaches: For enhanced control over reaction parameters and to facilitate scalability, the development of a continuous flow synthesis method would be a significant advancement. This could lead to improved safety, higher yields, and easier purification compared to traditional batch processes.

A comparative analysis of these potential synthetic routes is presented in the table below.

Synthetic RoutePotential AdvantagesPotential ChallengesKey Parameters to Optimize
Grignard/Organolithium AdditionDirect, one-step conversion of the ketone.Potential for side reactions; requires anhydrous conditions.Reagent choice, temperature, solvent system.
Reduction of PropiophenoneMilder reaction conditions for the reduction step.Requires a two-step sequence.Choice of reducing agent, reaction time.
Flow Chemistry SynthesisPrecise control, enhanced safety, scalability.Requires specialized equipment and process optimization.Flow rate, reactor temperature, reagent concentration.

Expansion of Derivatization Strategies

The functional groups present in this compound—the hydroxyl group and the bromo-substituted thiophene (B33073) ring—offer multiple handles for derivatization. Exploring these possibilities could lead to the generation of a library of novel compounds with diverse properties.

Esterification and Etherification: The tertiary alcohol can be converted into a variety of esters and ethers. These derivatives could exhibit altered solubility, lipophilicity, and biological activity profiles.

Cross-Coupling Reactions: The bromine atom on the thiophene ring is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This would allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents, significantly expanding the chemical space around the core scaffold.

Nucleophilic Substitution: While less reactive than their alkyl halide counterparts, the bromo-thiophene moiety could potentially undergo nucleophilic aromatic substitution under specific conditions, further diversifying the available derivatives.

Advanced Computational Studies for Rational Design

In the absence of extensive experimental data, computational chemistry can provide invaluable insights into the properties and potential reactivity of this compound.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to predict the molecule's electronic structure, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. This information can help in understanding its reactivity and potential interaction with biological targets.

Molecular Docking Simulations: If a potential biological target is identified, molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound and its derivatives. This can guide the rational design of more potent analogs.

Prediction of Spectroscopic Properties: Computational methods can also predict spectroscopic data (e.g., NMR, IR spectra), which would be instrumental in the characterization of the compound once it is synthesized.

Exploration of Unconventional Reactivity

Beyond the standard functional group transformations, investigating the unconventional reactivity of this compound could uncover novel chemical transformations.

Ring-Opening Reactions: The thiophene ring, under certain catalytic conditions, can undergo ring-opening reactions, providing access to different classes of sulfur-containing aliphatic compounds.

Directed Metalation: The interplay between the hydroxyl group and the bromo-substituent could influence the regioselectivity of metalation reactions on the thiophene ring, potentially enabling functionalization at otherwise inaccessible positions.

Integration into Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step. The development of MCRs that incorporate this compound as a building block would be a highly valuable endeavor.

Passerini and Ugi Reactions: If the hydroxyl group can be oxidized to a ketone, the resulting compound could potentially participate as the carbonyl component in classic isocyanide-based MCRs like the Passerini and Ugi reactions.

Novel MCR Development: Designing novel MCRs where the unique structural features of this compound play a key role could lead to the discovery of entirely new chemical scaffolds with potential applications in medicinal chemistry and materials science.

The successful implementation of these research avenues will not only fill the current knowledge gap surrounding this compound but also pave the way for the discovery of new chemical entities with potentially valuable properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Bromothiophen-2-yl)propan-2-ol, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via bromination of a thiophene precursor followed by reduction. For example, bromination using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN) at 80°C in CCl₄, followed by reduction of the ketone intermediate with sodium borohydride (NaBH₄) in methanol. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization yields >90% purity. Comparative studies on similar brominated alcohols highlight the importance of inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Identify protons and carbons adjacent to the bromine and hydroxyl groups. For example, the hydroxyl proton appears as a broad singlet (~δ 2.5 ppm), while the thiophene ring protons show splitting patterns characteristic of brominated heterocycles .
  • IR Spectroscopy : Confirm the presence of -OH (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]+ at m/z 235.98 for C₇H₈BrOS) .

Q. How does the bromothiophene moiety influence solubility and stability?

  • Methodological Answer : The bromine atom increases molecular weight and polarizability, reducing solubility in non-polar solvents (e.g., hexane) but enhancing it in DMSO or THF. Stability studies under varying pH (2–12) and temperature (4–40°C) show degradation above 60°C, necessitating storage at 4°C in amber vials to prevent photolytic debromination .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in crystallographic and spectroscopic data?

  • Methodological Answer : Use density functional theory (DFT) calculations (e.g., Gaussian 16) to optimize the molecular geometry and simulate NMR/IR spectra. Compare with experimental data to identify discrepancies. Software like Mercury (Cambridge Crystallographic Data Centre) can overlay experimental and theoretical XRD patterns to validate structural assignments .

Q. What strategies mitigate side reactions during cross-coupling of this compound in Suzuki-Miyaura reactions?

  • Methodological Answer :

  • Protection of -OH : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBSCl) to prevent undesired O-arylation.
  • Catalyst Selection : Use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) at 80°C for efficient coupling. Monitor reaction progress via TLC to optimize time (typically 12–24 hr). Post-reaction, deprotect with TBAF in THF .

Q. How does steric hindrance from the propan-2-ol group affect regioselectivity in electrophilic substitution?

  • Methodological Answer : The bulky propan-2-ol group directs electrophiles (e.g., NO₂+) to the less hindered 5-position of the thiophene ring. Competitive experiments with/without the alcohol group (e.g., methyl ether derivatives) show a 70% decrease in 5-substitution when the -OH is protected, confirming steric effects. Kinetic studies (UV-Vis monitoring) quantify reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.